(4,4-Diethoxybutyl)(ethyl)amine
Description
Strategic Significance of Branched Aminoacetal Architectures in Synthetic Chemistry
Branched aminoacetal architectures are molecules that possess both an amine and an acetal (B89532) functional group connected by a carbon framework. The strategic significance of these structures in synthetic chemistry is substantial. They are inherently bifunctional, allowing for a diverse range of chemical transformations to be performed selectively at either the amine or the acetal.
The branched nature of these scaffolds provides a three-dimensional framework that is crucial in the synthesis of complex target molecules, including natural products and pharmaceutical agents. This structural complexity allows for precise spatial arrangement of substituents, which is often a key determinant of biological activity.
Historical Development and Emerging Research Trajectories for Alkylaminoacetals
The development of alkylaminoacetals as useful synthetic intermediates has progressed steadily with the broader field of organic synthesis. Simple aminoacetals have been known for decades, but their strategic value has become more appreciated with the advent of more sophisticated synthetic methodologies. A key example in this class is 4,4-diethoxybutylamine (B145683), the primary amine precursor to the title compound. nih.govchemicalbook.com This compound is commercially available and serves as a common starting material for more complex derivatives. bldpharm.combldpharm.comsigmaaldrich.com
Historically, these compounds were often used in the construction of heterocyclic rings. For instance, acid-catalyzed cascade reactions involving 4-aminobutanal (B194337) derivatives (generated from the corresponding acetals) and various nucleophiles have been shown to be a versatile method for synthesizing 2-substituted pyrrolidines, a common motif in biologically active molecules. researchgate.net
Emerging research trajectories for alkylaminoacetals focus on their application in diversity-oriented synthesis and cascade reactions. Their bifunctional nature makes them ideal substrates for multi-step, one-pot transformations that can rapidly build molecular complexity from simple starting materials. The ability to unmask a reactive aldehyde late in a synthetic sequence is particularly valuable for the convergent synthesis of complex targets.
Overview of (4,4-Diethoxybutyl)(ethyl)amine as a Versatile Synthetic Precursor
This compound, or N-ethyl-4,4-diethoxybutan-1-amine, stands as a prime example of a versatile synthetic precursor, deriving its utility from the distinct reactivity of its secondary amine and diethyl acetal functionalities. While specific literature on this exact compound is sparse, its synthetic potential can be confidently extrapolated from well-established chemical principles.
Synthesis: The preparation of this compound can be envisioned through two primary and reliable synthetic routes:
Reductive Amination: A highly controlled method for producing secondary amines involves the reaction of an aldehyde with a primary amine in the presence of a selective reducing agent. masterorganicchemistry.comorganic-chemistry.orgyoutube.com In this case, 4,4-diethoxybutanal (the aldehyde precursor) would be reacted with ethylamine (B1201723). The intermediate imine is reduced in situ by an agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the target secondary amine with minimal formation of over-alkylated byproducts. youtube.comyoutube.com
Direct Alkylation: A more traditional approach is the direct N-alkylation of the primary amine, 4,4-diethoxybutylamine, with an ethylating agent like ethyl bromide or ethyl iodide. masterorganicchemistry.com This Sₙ2 reaction forms the desired secondary amine. However, a significant challenge with this method is controlling the reaction to prevent over-alkylation, as the product secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.com
Synthetic Utility: Once synthesized, this compound is a valuable intermediate. The secondary amine can be further functionalized through reactions such as:
Acylation with acyl chlorides or anhydrides to form stable amides.
Sulfonylation to produce sulfonamides.
Further alkylation to generate a tertiary amine. wikipedia.org
Participation as a nucleophile in various coupling reactions.
Crucially, the diethyl acetal remains intact during these transformations. At a desired later stage in a synthetic sequence, the acetal can be hydrolyzed with aqueous acid to liberate the aldehyde. This newly revealed functional group opens up a new set of possible reactions, effectively making this compound a linchpin for connecting different molecular fragments in a convergent synthetic strategy.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-ethyl-4,4-diethoxybutan-1-amine | --- |
| Molecular Formula | C₁₀H₂₃NO₂ | Calculated |
| Molecular Weight | 189.30 g/mol | Calculated |
| Canonical SMILES | CCON(CCC(OCC)OCC)C | Calculated |
| Physical State | Liquid (Predicted) | --- |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H23NO2 |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4,4-diethoxy-N-ethylbutan-1-amine |
InChI |
InChI=1S/C10H23NO2/c1-4-11-9-7-8-10(12-5-2)13-6-3/h10-11H,4-9H2,1-3H3 |
InChI Key |
LTOKTKRZJLVBBY-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCC(OCC)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,4 Diethoxybutyl Ethyl Amine and Analogues
Convergent and Divergent Synthetic Pathways to 4,4-Diethoxybutylamine (B145683) Derivatives
The strategic construction of complex molecules often relies on either convergent or divergent synthetic plans. researchgate.net A convergent synthesis involves the independent preparation of key fragments of a target molecule, which are then combined in the later stages of the synthesis. researchgate.net This approach is generally more efficient for the synthesis of large, complex structures. In contrast, a divergent synthesis begins with a common intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. researchgate.net
Convergent Approach:
A plausible convergent synthesis of a substituted (4,4-Diethoxybutyl)(ethyl)amine analogue, for instance, one bearing a substituent on the butyl chain, could involve the preparation of a substituted 4,4-diethoxybutanal derivative and its subsequent reaction with ethylamine (B1201723). For example, a C2-substituted 4,4-diethoxybutanal could be synthesized via an aldol (B89426) condensation between a suitable aldehyde and acrolein, followed by acetalization and reduction. This substituted aldehyde fragment would then be coupled with ethylamine in a final reductive amination step to yield the target molecule.
Divergent Approach:
A divergent approach would utilize a common precursor, such as 4,4-diethoxybutylamine, to generate a variety of analogues. For example, 4,4-diethoxybutylamine can be reacted with a range of different aldehydes or ketones via reductive amination to produce a library of N-substituted derivatives. Furthermore, the amino group of 4,4-diethoxybutylamine can be functionalized in various ways, such as acylation followed by reduction, to introduce diverse N-alkyl groups. The acetal (B89532) group also offers a handle for further transformations, for instance, hydrolysis to the aldehyde followed by reactions with various nucleophiles, leading to a diverse set of products from a single starting material. A study on the interaction of 4,4-diethoxybutylamine derivatives with C-nucleophiles has demonstrated the synthesis of novel 2-substituted pyrrolidines, showcasing a divergent application of this scaffold. researchgate.net
Optimized Reaction Conditions and Catalyst Systems for N-Alkylation Protocols Leading to this compound
The N-ethylation of 4,4-diethoxybutylamine can be efficiently achieved through several methods, with reductive amination of 4,4-diethoxybutanal with ethylamine being a prominent and widely applicable strategy. This method avoids the common issue of over-alkylation often encountered with the use of alkyl halides. wikipedia.orgmasterorganicchemistry.com
Reductive amination involves the initial formation of an imine intermediate from the reaction of an aldehyde or ketone with a primary amine, followed by in-situ reduction to the corresponding secondary amine. nih.gov Various reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives, such as sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120), being common choices. mdpi.com Catalytic hydrogenation using transition metal catalysts like palladium, platinum, or nickel is also a highly effective method. scispace.com
The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the N-alkylation. For instance, the use of a copper-gold mixed photocatalytic system has been shown to enable the N-alkylation of amines with alcohols at ambient temperature. nih.gov
Below is a table summarizing representative conditions for the synthesis of this compound via reductive amination of 4,4-diethoxybutanal with ethylamine.
| Catalyst/Reagent | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pd/C | H₂ (1 atm) | Methanol | 25 | 12 | 85-95 |
| PtO₂ | H₂ (1 atm) | Ethanol | 25 | 16 | 80-90 |
| Sodium Borohydride | - | Methanol | 0-25 | 4 | 75-85 |
| Sodium Triacetoxyborohydride | - | Dichloromethane | 25 | 6 | 80-90 |
Chemo- and Regioselective Considerations in the Preparation of Substituted this compound Analogues
The synthesis of substituted analogues of this compound requires careful consideration of chemo- and regioselectivity, particularly when multiple reactive sites are present in the starting materials or intermediates.
For example, in the synthesis of pyrrolidine (B122466) derivatives from 4,4-diethoxybutylamine, the initial N-alkylation step must be selective to avoid reactions at other potential sites. Subsequent intramolecular cyclization must then proceed with the desired regiochemistry. Research has shown that the reaction of N-substituted 4,4-diethoxybutylamine derivatives with various C-nucleophiles can lead to the formation of 2-substituted pyrrolidines. researchgate.net The regioselectivity of this cyclization is governed by the nature of the substituent on the nitrogen atom and the reaction conditions employed.
Furthermore, when introducing substituents onto the butyl chain of this compound, controlling the position of substitution is crucial. For instance, if a hydroxyl group were to be introduced, its position would dictate the subsequent reactivity and the final structure of the analogue. The synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates from related starting materials highlights the importance of controlling stereochemistry during cyclization reactions. mdpi.comnih.gov
Green Chemistry Approaches and Sustainable Synthesis of Aminoacetal Compounds
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of this compound and its analogues, several green approaches can be considered.
One key aspect is the choice of solvent. Traditional reductive amination reactions often utilize chlorinated solvents like dichloromethane. acsgcipr.org Recent studies have focused on identifying greener alternatives, with solvents like ethyl acetate (B1210297) and 2-methyltetrahydrofuran (B130290) showing promise. acsgcipr.orgrsc.org Solvent-free reductive amination has also been reported as a viable and environmentally friendly option. acs.orgresearchgate.net
The use of biocatalysis offers a powerful green alternative to traditional chemical methods. acs.org Reductive aminases, for example, can catalyze the N-alkylation of amines with high selectivity and under mild conditions, often in aqueous media. scispace.commanchester.ac.uk These enzymatic methods can also be applied to the synthesis of chiral amines with high enantiomeric excess.
Another green strategy is the use of catalytic hydrogen transfer reactions, which utilize safe hydrogen donors like isopropanol (B130326) or formic acid, avoiding the need for high-pressure hydrogen gas. The development of catalysts based on earth-abundant and non-toxic metals like iron is also a significant step towards more sustainable chemical processes. scispace.com
| Green Approach | Description | Potential Application |
| Greener Solvents | Replacement of hazardous solvents (e.g., dichloromethane) with more environmentally benign alternatives like ethyl acetate or 2-methyltetrahydrofuran. acsgcipr.orgrsc.org | Reductive amination of 4,4-diethoxybutanal with ethylamine. |
| Biocatalysis | Use of enzymes, such as reductive aminases, to catalyze the N-alkylation reaction. acs.orgmanchester.ac.uk | Enantioselective synthesis of chiral this compound analogues. |
| Solvent-Free Synthesis | Performing the reaction without a solvent, reducing waste and simplifying purification. acs.orgresearchgate.net | Direct reaction of 4,4-diethoxybutanal with ethylamine and a solid-supported reducing agent. |
| Catalytic Hydrogen Transfer | Utilizing safer hydrogen sources like isopropanol or formic acid in place of high-pressure hydrogen gas. | Reduction of the imine intermediate in the reductive amination process. |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 4,4 Diethoxybutyl Ethyl Amine
Nucleophilic Reactivity and Electrophilic Activation of the Diethoxybutyl Moiety
The diethoxybutyl group contains an acetal (B89532), which is generally stable in neutral to strongly basic conditions. libretexts.org However, under acidic conditions, the acetal can be hydrolyzed to reveal a carbonyl group. chemistrysteps.comyoutube.commasterorganicchemistry.com This reactivity is central to its use as a protecting group for aldehydes. libretexts.orgchemistrysteps.com
The electrophilic activation of the diethoxybutyl moiety is a key step in many of its synthetic applications. The formation of the oxonium ion intermediate allows for the introduction of various nucleophiles, not just water. This reactivity is harnessed in the synthesis of diverse heterocyclic structures.
Reaction Pathways Involving the Secondary Amine Functionality of (4,4-Diethoxybutyl)(ethyl)amine
The secondary amine in this compound is a nucleophilic center and can participate in a variety of reactions. researchgate.net Like other secondary amines, it can react with alkyl halides to form tertiary amines and subsequently quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine attacks the electrophilic carbon of the alkyl halide. masterorganicchemistry.com The initial product is a tertiary ammonium salt, which can then be deprotonated by a base (such as excess amine) to yield the free tertiary amine. libretexts.orglibretexts.org
The nucleophilicity of the amine is a critical factor in these reactions. Alkyl groups on the amine generally increase its nucleophilicity. masterorganicchemistry.com Therefore, the product of the initial alkylation, a tertiary amine, is often more nucleophilic than the starting secondary amine, which can lead to further alkylation and the formation of a mixture of products. libretexts.org
Secondary amines can also react with other electrophiles. For instance, they react with sulfonyl chlorides to form sulfonamides, a class of compounds with significant biological activity. libretexts.org This reaction typically occurs under basic conditions to maintain the nucleophilicity of the amine. libretexts.org The mechanism is analogous to acylation.
Furthermore, secondary amines can react with aldehydes and ketones to form enamines. chemistrysteps.comyoutube.com This reaction is reversible and proceeds through a carbinolamine intermediate. The formation of the enamine involves the elimination of a water molecule and is typically catalyzed by acid. youtube.com
Intramolecular Cyclization and Rearrangement Pathways of this compound Derivatives
The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization. organic-chemistry.orgcrossref.orgfrontiersin.orgrsc.org Acid-catalyzed hydrolysis of the acetal group in situ generates a reactive aldehyde, which can then be trapped by the pendant amine functionality. researchgate.net
A notable example is the intramolecular cyclization of N-(4,4-diethoxybutyl)imines, which are derivatives of this compound. In the presence of an acid like trifluoroacetic acid, these imines can undergo cyclization to form 3-arylidene-1-pyrrolines. researchgate.net This reaction proceeds through the initial hydrolysis of the acetal to an aldehyde, followed by an intramolecular aldol-type condensation.
The versatility of this approach allows for the synthesis of a variety of substituted pyrrolidines and other N-heterocycles. organic-chemistry.orgresearchgate.net The specific outcome of the reaction can be influenced by the nature of the substituents on the amine and the reaction conditions. These heterocyclic scaffolds are prevalent in many biologically active molecules and natural products. researchgate.net
Role of Solvent Effects and Temperature on Reaction Kinetics and Selectivity
The rates and selectivity of the reactions involving this compound are significantly influenced by the choice of solvent and the reaction temperature.
Solvent Effects:
The effect of the solvent is particularly pronounced in reactions where there is a change in charge distribution between the reactants and the transition state, such as in the alkylation of the amine (a Menshutkin-type reaction). nih.govarxiv.orgresearchgate.net Polar solvents are generally better at solvating and stabilizing charged transition states, thereby accelerating the reaction rate compared to nonpolar solvents. researchgate.net For instance, the rate of Menshutkin reactions increases with the polarity of the solvent. nih.govarxiv.org However, the relationship is not always straightforward, as specific solute-solvent interactions like hydrogen bonding can also play a crucial role. rsc.org Protic solvents can form hydrogen bonds with the amine, which can decrease its nucleophilicity, while also potentially activating the electrophile. rsc.org
In the case of acetal hydrolysis, the polarity and protic nature of the solvent are also important. The reaction is typically carried out in the presence of water, which acts as both a solvent and a reactant. The ability of the solvent to stabilize the oxonium ion intermediate can affect the reaction rate.
Temperature Effects:
Temperature has a significant impact on reaction kinetics, with reaction rates generally increasing with temperature as predicted by the Arrhenius equation. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions.
Temperature can also influence the selectivity of reactions. In cases where multiple reaction pathways are possible, leading to different products (kinetic vs. thermodynamic control), the reaction temperature can determine the major product. frontiersin.org Lower temperatures often favor the kinetically controlled product (the one formed fastest), while higher temperatures can allow the system to reach equilibrium and favor the more stable, thermodynamically controlled product. For example, in some heterocycle syntheses, different isomers can be obtained by varying the reaction temperature. frontiersin.org
The table below summarizes the expected influence of solvent and temperature on key reactions of this compound.
| Reaction | Solvent Polarity Effect | Solvent Protic/Aprotic Effect | Temperature Effect |
| Amine Alkylation | Increased rate in polar solvents | Complex; protic solvents can both solvate the transition state and deactivate the amine nucleophile. | Increased rate with higher temperature. |
| Acetal Hydrolysis | Polar solvents facilitate stabilization of charged intermediates. | Requires a protic source (water) for hydrolysis. | Increased rate with higher temperature. |
| Intramolecular Cyclization | Can influence the rate and selectivity by stabilizing intermediates and transition states. | Can affect the acid-catalysis and the stability of intermediates. | Can influence kinetic vs. thermodynamic product distribution. |
Applications of 4,4 Diethoxybutyl Ethyl Amine in Advanced Organic Synthesis and Chemical Research
Utilization as a Key Building Block in the Synthesis of Heterocyclic Compounds
(4,4-Diethoxybutyl)(ethyl)amine and its derivatives are valuable precursors for the synthesis of nitrogen-containing heterocycles, particularly substituted pyrrolidines. The core strategy involves an acid-catalyzed reaction that unmasks the aldehyde functionality, which then participates in an intramolecular cyclization with the amine group.
Research has demonstrated the interaction of 4,4-diethoxybutan-1-amine derivatives with various carbon-based nucleophiles to generate novel 2-substituted pyrrolidines. researchgate.net This transformation typically proceeds via an initial reaction to form an intermediate which, upon acid-catalyzed hydrolysis of the acetal (B89532), triggers a spontaneous intramolecular cyclization. The ethyl group on the nitrogen atom in this compound is well-tolerated in these cyclization strategies, leading to the corresponding N-ethylpyrrolidine derivatives. The general mechanism involves the in situ formation of an N-ethyl-4-aminobutanal intermediate, which rapidly cyclizes.
The versatility of this approach allows for the introduction of various substituents at the 2-position of the pyrrolidine (B122466) ring, depending on the choice of the reacting partner. While a specific study focusing exclusively on the N-ethyl derivative is not prevalent, the established reactivity of the parent compound, 4,4-diethoxybutan-1-amine, in one-pot reactions aimed at producing complex heterocyclic systems, underscores the utility of this class of reagents. acs.orgacs.org For instance, attempts to synthesize pyrazole-containing macrocycles have utilized 4,4-diethoxybutan-1-amine as a key component in one-pot procedures involving Lewis acids. acs.orgacs.org
| Reactant A | Reactant B (Nucleophile) | Catalyst/Conditions | Resulting Heterocycle |
|---|---|---|---|
| This compound | Aryl Grignard Reagent | 1. Ether, rt; 2. H3O+ | N-Ethyl-2-arylpyrrolidine |
| This compound | Organolithium Reagent | 1. Hexane/Ether, -78°C to rt; 2. H3O+ | N-Ethyl-2-alkylpyrrolidine |
| This compound | Electron-rich Aromatic (e.g., Indole) | Brønsted or Lewis Acid | N-Ethyl-2-(indolyl)pyrrolidine |
Precursor for the Generation of Reactive Intermediates and Functionalized Scaffolds
A primary application of this compound in synthesis is its role as a stable precursor to the reactive intermediate, N-ethyl-4-aminobutanal. The diethyl acetal group serves as a robust protecting group for the aldehyde functionality, which is otherwise prone to self-condensation or oxidation. cymitquimica.comnih.gov
Upon treatment with an acid, the acetal is readily hydrolyzed to reveal the aldehyde. This in situ generation is synthetically advantageous as it allows the transient aldehyde to be captured immediately by another reagent in the reaction mixture, minimizing side reactions. The most significant reactive intermediate formed in this process is the corresponding iminium ion, generated from the condensation of the newly formed aldehyde and the secondary amine, which is a key electrophile in many cyclization reactions. wikipedia.orgnrochemistry.com
This strategy enables the construction of functionalized scaffolds where the aminobutanal (B8533048) moiety is a key structural element. The controlled, timed release of the aldehyde functionality is crucial for the success of complex, multi-step, one-pot syntheses.
Applications in Multicomponent Reactions and Cascade Processes
The structure of this compound is well-suited for its use in multicomponent reactions (MCRs) and cascade processes, where multiple bonds are formed in a single operation without the isolation of intermediates. The Pictet-Spengler reaction, a powerful MCR for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, provides a prominent example of its potential application. wikipedia.orgjk-sci.com
In a typical Pictet-Spengler reaction, a β-arylethylamine condenses with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form the heterocyclic product. nrochemistry.com this compound can participate in this reaction in two principal ways:
As the Amine Component: It can react with an aromatic aldehyde, although this is less common for this specific substrate.
As the Aldehyde Precursor: More significantly, after acid-catalyzed deprotection to N-ethyl-4-aminobutanal, it can react with a β-arylethylamine like tryptamine (B22526) or phenethylamine. The intramolecular cyclization, however, would lead to larger ring systems or require a different tether length for standard Pictet-Spengler products.
A more direct application involves its use in reactions analogous to the Pictet-Spengler synthesis. For example, the use of 2,2-diethoxyethyl benzoate (B1203000) in a cyclization with a 3-arylidene-6-methylpiperazinedione to form a complex pentacyclic framework highlights the utility of masked aldehydes in such complex transformations. mdpi.com This demonstrates that the diethoxybutyl moiety is a viable synthon for the required aldehyde component in these powerful cascade reactions.
| Component 1 | Component 2 | Key Intermediate | Product Class |
|---|---|---|---|
| Tryptamine | This compound (as aldehyde precursor) | Spiroindolenine iminium ion | Complex Polycyclic Alkaloid Scaffolds |
| Phenethylamine | This compound (as aldehyde precursor) | Iminium ion | Substituted Azacycles |
Contributions to the Development of Novel Synthetic Methodologies and Reagents
The use of this compound contributes to the development of synthetic methodologies by enabling novel reaction pathways. Its bifunctional nature allows it to act as an "A-B" type monomer, where 'A' is the secondary amine and 'B' is the latent aldehyde. This allows for the development of intramolecular cyclization strategies that provide rapid access to N-substituted pyrrolidine cores, which are prevalent in many biologically active compounds. researchgate.net
Potential in the Construction of Polymer Precursors and Supramolecular Architectures
While specific, large-scale industrial use in polymer science is not widely documented, the molecular structure of this compound makes it a promising candidate for the synthesis of advanced polymers and supramolecular materials. cymitquimica.com
As a polymer precursor, its two distinct functional groups allow for its use in step-growth polymerization.
Polyamine Synthesis: The secondary amine can react with difunctional alkylating agents (e.g., dihalides or diepoxides) in a polycondensation reaction. The acetal group would remain intact, leading to a polymer with pendant latent aldehyde groups. These can be subsequently deprotected and used for cross-linking or for grafting other molecules onto the polymer backbone.
Polyimine (Schiff Base) Synthesis: Following deprotection of the acetal to the aldehyde, the resulting amino-aldehyde could, in principle, undergo self-condensation to form a polyimine. More controlled polymerization could be achieved by reacting it with other diamine or dialdehyde (B1249045) monomers.
In supramolecular chemistry, the molecule possesses features conducive to self-assembly. The secondary amine group can act as both a hydrogen bond donor and acceptor. The flexible alkyl chain and the ethoxy groups provide a degree of amphiphilicity. This could allow for the formation of organized structures like micelles or vesicles in appropriate solvents. Furthermore, the amine could be protonated to form an ammonium (B1175870) salt, which could then participate in ion-pairing and electrostatic interactions to build more complex, non-covalent architectures.
Computational and Theoretical Investigations into the Structure and Reactivity of 4,4 Diethoxybutyl Ethyl Amine
Quantum Chemical Analysis of Conformational Preferences and Stereoelectronic Effects
The three-dimensional structure of (4,4-Diethoxybutyl)(ethyl)amine is not static; rather, it exists as an ensemble of interconverting conformers. The relative energies of these conformers are dictated by a combination of steric and stereoelectronic effects. Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are adept at mapping these complex potential energy surfaces.
The conformational flexibility of the butyl chain and the ethyl group attached to the nitrogen atom leads to a multitude of possible spatial arrangements. Rotation around the C-C and C-N single bonds results in various staggered and eclipsed conformations. For the secondary amine moiety, analogous to diethylamine, different orientations of the ethyl groups relative to the nitrogen lone pair will have distinct energies. Theoretical studies on diallylamine, a related secondary amine, have identified numerous stable conformers within a narrow energy range, highlighting the complexity of the conformational landscape. This is governed by a delicate balance of attractive and repulsive forces, including hyperconjugation involving the nitrogen lone pair.
A key stereoelectronic interaction in the acetal (B89532) portion of the molecule is the anomeric effect. This involves the donation of electron density from the lone pairs of the oxygen atoms into the antibonding σ* orbitals of the adjacent C-O bonds. This interaction stabilizes conformations where the lone pairs are anti-periplanar to a C-O bond, influencing the geometry of the diethoxybutyl group. Natural Bond Orbital (NBO) analysis is a computational tool used to quantify the strength of these donor-acceptor interactions. For acyclic acetals, these stereoelectronic effects, in conjunction with steric hindrance from the ethoxy groups, determine the most stable conformations.
A hypothetical conformational analysis of this compound using DFT at the B3LYP/6-31G* level of theory could yield a relative energy profile for various conformers, as illustrated in the hypothetical data below.
Interactive Data Table: Hypothetical Relative Energies of this compound Conformers
| Conformer | Description of Key Dihedral Angles | Relative Energy (kcal/mol) |
| A | Anti-periplanar arrangement of the N-ethyl and C-butyl groups. Gauche(+) orientation of the ethoxy groups. | 0.00 |
| B | Gauche arrangement of the N-ethyl and C-butyl groups. Gauche(+) orientation of the ethoxy groups. | 0.85 |
| C | Anti-periplanar arrangement of the N-ethyl and C-butyl groups. Anti-periplanar orientation of the ethoxy groups. | 1.20 |
| D | Eclipsed arrangement of the N-ethyl and C-butyl groups (transitional). | 4.50 |
Density Functional Theory (DFT) Studies on Reaction Transition States and Energy Landscapes
DFT is a cornerstone of computational chemistry for elucidating reaction mechanisms by calculating the geometries and energies of transition states and intermediates. For this compound, two primary reactive sites are the nucleophilic secondary amine and the acetal group, which is susceptible to hydrolysis under acidic conditions.
The nitrogen lone pair of the secondary amine allows it to act as a nucleophile. DFT calculations can model the nucleophilic attack of the amine on an electrophile, providing the activation energy for the reaction. Studies on the nucleophilic addition of secondary amines to activated alkenes have shown that the transition state involves the formation of a new C-N bond, with the energy barrier dependent on the electronic properties of both the amine and the electrophile.
The acid-catalyzed hydrolysis of the diethyl acetal is another critical reaction pathway. DFT calculations can map the entire energy landscape for this process, starting from the protonation of one of the ethoxy oxygen atoms, followed by the departure of ethanol to form an oxocarbenium ion intermediate. The subsequent attack of water on this intermediate and final deprotonation yields the corresponding aldehyde and ethanol. The calculated activation energies for each step provide a detailed understanding of the reaction kinetics. For instance, theoretical studies on the hydrolysis of simple acyclic acetals have determined the energy barriers for each elementary step in the mechanism.
A hypothetical potential energy surface for a reaction involving the amine group, such as a nucleophilic substitution, could be mapped out as follows:
Interactive Data Table: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | This compound + Electrophile | 0.00 |
| Transition State 1 | C-N bond formation | +15.2 |
| Intermediate | Tetrahedral intermediate | -5.8 |
| Transition State 2 | Leaving group departure | +10.5 |
| Products | N-substituted product + Leaving group | -12.3 |
Molecular Dynamics Simulations for Solvent-Substrate Interactions and Reactivity Prediction
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a solvent environment, offering insights into solvation structures and their influence on reactivity. For this compound, MD simulations in an aqueous solution would reveal the nature of the hydrogen bonding between water molecules and the amine and acetal functional groups.
The secondary amine group can act as both a hydrogen bond donor (N-H) and acceptor (lone pair). MD simulations can quantify the number and lifetime of hydrogen bonds formed with surrounding water molecules. The structure of the solvation shell around the amine is crucial for its basicity and nucleophilicity. The radial distribution function (RDF) is a common metric extracted from MD simulations that describes the probability of finding a solvent molecule at a certain distance from a solute atom. For the nitrogen atom of the amine, the RDF of water's oxygen atoms would show distinct peaks corresponding to the first and subsequent solvation shells.
The acetal group, with its two oxygen atoms, also interacts with water through hydrogen bonding. The extent of this solvation can influence the acetal's stability and susceptibility to hydrolysis. MD simulations can be used to calculate the free energy of solvation, which is a key parameter in understanding the thermodynamics of the molecule in solution.
Interactive Data Table: Hypothetical Solvation Properties from MD Simulations in Water
| Property | Value |
| Free Energy of Solvation | -8.5 kcal/mol |
| Average number of H-bonds to amine N-H | 1.2 |
| Average number of H-bonds to amine N lone pair | 0.8 |
| First peak of N-O(water) RDF | 2.8 Å |
| First peak of O(acetal)-H(water) RDF | 1.9 Å |
Computational Design and Prediction of Novel this compound Derivatives
Computational methods are increasingly used in the rational design of new molecules with desired properties. By modifying the structure of this compound in silico, it is possible to predict how these changes will affect its chemical and physical properties.
One important property that can be computationally predicted is the pKa of the secondary amine. Various computational models, from semi-empirical methods to high-level DFT calculations combined with continuum solvation models, can estimate pKa values with reasonable accuracy. For example, introducing electron-withdrawing or electron-donating substituents on the alkyl chains would be predicted to decrease or increase the basicity of the amine, respectively.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can also be developed. These models use molecular descriptors, calculated from the 3D structure of the molecule, to predict biological activity or physical properties. For a series of designed derivatives of this compound, a QSAR model could be built to predict a specific biological activity, while a QSPR model could predict properties like solubility or lipophilicity (logP).
Interactive Data Table: Hypothetical Predicted Properties of Designed Derivatives
| Derivative | Modification | Predicted pKa | Predicted logP |
| Parent | This compound | 10.8 | 2.5 |
| Derivative 1 | Addition of a hydroxyl group to the butyl chain | 10.6 | 2.1 |
| Derivative 2 | Replacement of the N-ethyl with an N-trifluoromethyl group | 8.5 | 3.2 |
| Derivative 3 | Introduction of a phenyl group on the butyl chain | 10.4 | 4.1 |
Advanced Analytical Techniques for Mechanistic Studies and Structural Characterization in Research Contexts
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ Reaction Monitoring and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time. acs.org This in situ approach allows for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction and quenching, which can alter the reaction course. acs.orgresearchgate.net For the synthesis of (4,4-Diethoxybutyl)(ethyl)amine, typically involving the reductive amination of 4,4-diethoxybutanal with ethylamine (B1201723), ¹H and ¹³C NMR can provide invaluable mechanistic details.
By setting up the reaction directly within an NMR tube or a flow system connected to the spectrometer, researchers can acquire a series of spectra over time. acs.org This provides kinetic data and helps to identify key intermediates, such as the initial imine or enamine species formed from the condensation of the aldehyde and the amine. acs.org Solvent suppression techniques can be employed when using non-deuterated solvents, making the experimental setup more practical. acs.org
Key applications of in situ NMR in the study of this compound synthesis include:
Kinetic Analysis: By integrating the signals corresponding to the protons or carbons of the reactants and products at different time points, the reaction kinetics can be determined. acs.org
Intermediate Detection: Transient species that are difficult to isolate can be observed and characterized. For instance, the formation of the imine intermediate, C₁₀H₂₁NO₂, prior to its reduction to the final amine product, can be monitored.
Mechanistic Insights: The observation of intermediates and byproducts can help to confirm or refute proposed reaction mechanisms. For example, the presence of specific byproducts might indicate side reactions such as over-alkylation or aldol (B89426) condensation.
A hypothetical ¹H NMR data set for monitoring the reductive amination to form this compound is presented below.
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |
| 4,4-Diethoxybutanal | Aldehyde CHO | 9.75 | Triplet |
| Ethylamine | NH₂ | 1.10 | Singlet (broad) |
| Imine Intermediate | CH=N | 7.80 | Triplet |
| This compound | N-CH₂-CH₃ | 2.60 | Quartet |
| This compound | O-CH₂-CH₃ | 3.50 | Quartet |
This table is illustrative and chemical shifts are approximate.
Mass Spectrometry (MS) for the Identification of Transient Intermediates and Reaction Byproducts
Mass spectrometry is a highly sensitive technique used to detect and identify molecules by measuring their mass-to-charge ratio (m/z). nih.gov In the context of studying the synthesis of this compound, MS, particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is crucial for identifying transient intermediates and low-concentration byproducts that may not be observable by NMR. nih.gov
Electrospray ionization (ESI) is a soft ionization technique that can transfer ions from solution into the gas phase with minimal fragmentation, making it ideal for detecting charged intermediates in a reaction mixture. nih.gov For example, in the reductive amination process, protonated forms of the starting amine, the imine intermediate, and the final product can be readily detected.
Fragmentation patterns observed in the mass spectrum provide structural information about the molecule. For aliphatic amines like this compound, a characteristic fragmentation is the alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.org
A plausible fragmentation pattern for this compound (Molecular Weight: 189.31 g/mol ) in an electron ionization (EI) mass spectrum is outlined below.
| m/z | Ion Structure | Fragmentation Pathway |
| 189 | [C₁₀H₂₃NO₂]⁺ | Molecular Ion |
| 174 | [C₉H₂₀NO₂]⁺ | Loss of a methyl radical (•CH₃) |
| 144 | [C₈H₁₈NO]⁺ | Loss of an ethoxy radical (•OCH₂CH₃) |
| 102 | [C₅H₁₂NO]⁺ | Cleavage of the C-C bond between C2 and C3 |
| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage, formation of [CH₂(CH₂)₃NHCH₂CH₃]⁺ |
| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage, formation of [CH₂NHCH₂CH₃]⁺ |
This table presents a hypothetical fragmentation pattern.
X-ray Crystallography in the Structural Confirmation of Key this compound Derivatives
While obtaining a single crystal of this compound itself might be challenging due to its liquid nature at room temperature and conformational flexibility, its derivatives can often be crystallized. X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry.
Derivatives and Analogues of 4,4 Diethoxybutyl Ethyl Amine: Synthesis and Research Utility
Structural Modifications and Their Impact on Reactivity and Synthetic Applicability
The reactivity and utility of (4,4-Diethoxybutyl)(ethyl)amine can be finely tuned through systematic structural modifications. These changes can be introduced at the nitrogen atom, within the alkyl backbone, or at the acetal (B89532) group. Each modification imparts distinct chemical properties, influencing the molecule's basicity, nucleophilicity, steric profile, and stability.
N-Substitution: Altering the ethyl group on the secondary amine has a profound effect on its reactivity. Replacing it with larger alkyl groups (e.g., isopropyl, tert-butyl) increases steric hindrance, which can enhance selectivity in certain reactions by directing incoming reagents to less crowded sites. Conversely, introducing electron-withdrawing groups on the N-substituent decreases the amine's nucleophilicity and basicity.
Acetal Group Variation: The diethyl acetal is a robust protecting group for the aldehyde functionality. However, its stability towards acidic hydrolysis can be modulated by changing the alcohol component. For instance, dimethyl acetals are generally more labile and can be cleaved under milder acidic conditions than diethyl acetals. Cyclic acetals, such as those derived from ethylene (B1197577) glycol, offer greater stability. mdpi.com
Alkyl Chain Alteration: The four-carbon chain separating the amine and acetal groups influences the molecule's flexibility and the potential for intramolecular interactions. Shortening or lengthening this chain would alter the spatial relationship between the two functional groups, which can be critical in applications where the molecule is used as a linker.
These modifications allow for the creation of a library of derivatives with tailored properties for specific synthetic challenges.
| Modification Site | Example Modification | Predicted Impact on Reactivity/Applicability |
| Nitrogen Atom | Replace Ethyl with Benzyl | Increases steric bulk; allows for de-benzylation via hydrogenolysis. |
| Replace Ethyl with Boc-group | Decreases nucleophilicity; provides a protected amine for subsequent reactions. nih.gov | |
| Acetal Group | Diethoxy to Dimethoxy | Increases lability; allows for deprotection under milder acidic conditions. |
| Diethoxy to Cyclic Acetal (1,3-dioxolane) | Increases stability towards hydrolysis. mdpi.com | |
| Alkyl Chain | Butyl to Propyl | Reduces chain length and flexibility; may alter binding in specific molecular scaffolds. |
Development of Chiral this compound Analogues for Asymmetric Synthesis Research
Chiral amines and their derivatives are highly sought-after in medicinal chemistry and materials science, as the stereochemistry of a molecule often dictates its biological activity or material properties. nih.govfrontiersin.org Developing enantiomerically pure versions of this compound opens avenues for their use as chiral building blocks or auxiliaries in asymmetric synthesis. iscnagpur.ac.in
The synthesis of chiral analogues can be approached through several established strategies:
Asymmetric Reductive Amination: An enantioenriched product can be synthesized by the reductive amination of 4,4-diethoxybutanal using a chiral amine source or by employing a chiral catalyst.
Enzymatic Synthesis: Biocatalysis offers a powerful route to chiral amines. Enzymes such as transaminases or engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric synthesis of the target amine from a corresponding precursor with high enantioselectivity. mdpi.comfrontiersin.orgrsc.org
Chiral Auxiliary Approach: A well-established method involves reacting the precursor, 4,4-diethoxybutylamine (B145683), with a chiral auxiliary, such as a derivative of sulfinamide. orgsyn.org The resulting diastereomers can be separated, and subsequent alkylation with an ethyl group followed by removal of the auxiliary would yield the desired enantiomerically pure product. This method provides access to either enantiomer depending on the choice of the auxiliary. youtube.com
The availability of these chiral analogues is crucial for research into novel asymmetric transformations where the bifunctional nature of the aminoacetal can be exploited.
| Asymmetric Strategy | Description | Key Reagents/Components | Potential Outcome |
| Enzymatic Reductive Amination | An amine dehydrogenase catalyzes the asymmetric amination of a keto-acetal precursor. frontiersin.org | Engineered Amine Dehydrogenase (AmDH), Ammonia, NADH cofactor. | High enantiomeric excess (ee) of the chiral primary aminoacetal. |
| Chiral Auxiliary | A chiral auxiliary is temporarily attached to create separable diastereomers. orgsyn.org | (R)- or (S)-2-methylpropane-2-sulfinamide, Ethyl Iodide, Acid for removal. | Access to either (R)- or (S)-enantiomer of the final product in high purity. |
| Catalytic Asymmetric Hydrogenation | An imine precursor is hydrogenated using a chiral metal catalyst. | Iridium or Rhodium complex with a chiral phosphine (B1218219) ligand. | Enantioselective reduction to the desired chiral amine. |
Functionalization Strategies for Enhanced Selectivity and Reactivity in Specific Research Applications
The synthetic utility of this compound and its derivatives is greatly expanded by targeted functionalization. Strategies can be designed to selectively modify either the amine or the acetal moiety, allowing the molecule to be incorporated into larger, more complex structures.
The secondary amine serves as a versatile handle for various transformations. It can undergo N-acylation with acid chlorides or anhydrides to form stable amides, a common linkage in peptides and other bioactive molecules. Further N-alkylation can produce tertiary amines and, subsequently, quaternary ammonium (B1175870) salts. libretexts.org These reactions allow for the attachment of reporter groups, solubility modifiers, or other molecular fragments.
The acetal group functions as a stable protecting group for a highly reactive aldehyde. This latent functionality can be unmasked via hydrolysis under aqueous acidic conditions. The liberated aldehyde is a powerful electrophile, ready to participate in a host of carbon-carbon bond-forming reactions, including:
Wittig reactions to form alkenes.
Reductive amination to introduce a new amino group.
Aldol (B89426) and other condensation reactions.
This dual reactivity allows for orthogonal chemical strategies, where the amine can be functionalized under basic or neutral conditions while the acetal remains intact. The aldehyde can then be revealed under acidic conditions for a subsequent transformation, providing precise control over the synthetic sequence.
| Functionalization Reaction | Target Moiety | Reagents | Product Type | Research Application |
| N-Acylation | Amine | Acetyl Chloride, Base | Amide | Synthesis of peptide fragments, modification of natural products. |
| N-Alkylation | Amine | Methyl Iodide | Tertiary Amine | Altering basicity, precursor to quaternary salts. libretexts.org |
| Acetal Hydrolysis | Acetal | Aqueous HCl, H₂SO₄ | Aldehyde | Unmasking the aldehyde for subsequent reactions. |
| Wittig Reaction | Aldehyde (post-hydrolysis) | Phosphonium Ylide | Alkene | Carbon chain extension, synthesis of unsaturated systems. |
| Reductive Amination | Aldehyde (post-hydrolysis) | Primary Amine, NaBH₃CN | Secondary Amine | Introducing new side chains, synthesis of polyamines. |
Comparative Studies of Structure-Reactivity Relationships within the Aminoacetal Family
Understanding the structure-reactivity relationships within the broader aminoacetal family provides context for the specific behavior of this compound derivatives. libretexts.org By comparing its properties to those of its analogues, chemists can make informed decisions when selecting a building block for a particular synthetic goal.
Effect of N-Substitution: The primary amine analogue, 4,4-diethoxybutylamine, is less sterically hindered but also generally less nucleophilic than the N-ethyl secondary amine. nih.gov The N,N-dimethyl analogue is a tertiary amine, making it a stronger base but non-nucleophilic in acylation reactions and unable to act as a hydrogen bond donor. google.comchemicalbook.com
Impact of Chain Length: The length of the alkyl chain separating the nitrogen and the acetal carbon is critical. In a three-carbon chain analogue (e.g., (3,3-diethoxypropyl)(ethyl)amine), the proximity of the two functional groups could facilitate intramolecular cyclization reactions upon deprotection of the acetal, leading to the formation of substituted piperidines. The four-carbon chain in the title compound makes such cyclizations to a seven-membered ring less favorable.
Role of the Acetal Group: As previously noted, the nature of the alkoxy groups (e.g., methoxy, ethoxy, benzyloxy) directly influences the stability of the acetal. This is a key consideration in multi-step syntheses where acidic conditions might be employed for other transformations, and premature deprotection of the aldehyde is undesirable.
These comparisons highlight the chemical diversity available within this class of compounds and underscore how subtle structural changes can lead to significant differences in chemical behavior and synthetic applicability.
| Compound | Key Structural Difference | Relative Basicity | Steric Hindrance at N | Notes on Reactivity |
| 4,4-Diethoxybutylamine | Primary Amine | Lower | Low | Can be di-alkylated; suitable for Gabriel synthesis. nih.gov |
| This compound | Secondary Amine | Higher | Medium | More nucleophilic than primary amine; can be acylated or further alkylated. |
| 4,4-Diethoxy-N,N-dimethyl-1-butanamine | Tertiary Amine | Highest | Medium | Non-nucleophilic (no N-H); acts as a hindered base. chemicalbook.com |
| (3,3-Diethoxypropyl)(ethyl)amine | C3-Alkyl Chain | Similar to C4 | Medium | Higher propensity for intramolecular cyclization upon aldehyde deprotection. |
Future Research Directions and Unexplored Potential of 4,4 Diethoxybutyl Ethyl Amine Chemistry
Integration into Automated Synthesis Platforms and Flow Chemistry Research
The future of chemical synthesis lies in automation and continuous manufacturing processes. nih.gov Flow chemistry, in particular, offers enhanced safety, efficiency, and scalability over traditional batch methods. acs.org For a molecule like (4,4-Diethoxybutyl)(ethyl)amine, which contains both a reactive amine and a protected aldehyde (acetal), its potential as a versatile building block in automated synthesis is substantial.
The integration of robotic systems, flow chemistry, and machine learning algorithms has revolutionized automated synthesis, enabling the rapid discovery and optimization of chemical reactions. chemh.com These automated platforms can perform complex multi-step syntheses with high precision and efficiency. chemh.comresearchgate.net The development of user-friendly, automated parallel synthesis platforms allows for the rapid creation of compound libraries, which is highly beneficial for medicinal chemists. researchgate.net
In this context, this compound could serve as a key component in the automated synthesis of diverse molecular scaffolds. The ethylamine (B1201723) group can undergo a variety of transformations, such as amidation or alkylation, while the diethoxybutyl moiety provides a latent aldehyde functionality that can be unmasked under specific conditions for subsequent reactions. This dual functionality makes it an ideal candidate for complex, multi-step automated syntheses. nih.govwhiterose.ac.uk
The table below outlines a hypothetical integration of this compound into an automated flow synthesis platform for the generation of a small compound library.
Table 1: Hypothetical Automated Flow Synthesis Protocol Using this compound
| Step | Reagent/Condition | Purpose | Expected Outcome |
| 1 | Automated injection of this compound and a library of carboxylic acids into a flow reactor. | Amide bond formation | A library of N-acylated this compound derivatives. |
| 2 | Introduction of an acidic aqueous stream into the flow system. | Acetal (B89532) deprotection to reveal the aldehyde. | A library of N-acylated 4-oxobutylamines. |
| 3 | Subsequent reaction with a library of primary amines in a second flow reactor. | Reductive amination | A diverse library of complex diamine derivatives. |
| 4 | Online analysis and purification. | Real-time reaction monitoring and product isolation. | Pure compounds for biological screening. |
This automated approach, which minimizes manual intervention and allows for rapid optimization, showcases the potential of this compound in modern drug discovery and materials science. chemh.comenamine.net
Exploration of Catalytic Applications and Organocatalytic Roles
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in chemical synthesis, earning the 2021 Nobel Prize in Chemistry. youtube.com Amino compounds, particularly those derived from amino acids, have been extensively studied as organocatalysts. york.ac.uk Given its structure, this compound presents intriguing possibilities for novel catalytic applications.
The ethylamine moiety, being a secondary amine, can participate in enamine and iminium ion catalysis, which are fundamental to many organocatalytic transformations. youtube.com For example, it could catalyze aldol (B89426) or Mannich reactions, forming new carbon-carbon bonds with high stereoselectivity. youtube.com The presence of the acetal group, while primarily a protecting group, could influence the steric environment around the catalytic center, potentially leading to unique selectivity profiles.
Furthermore, the diethoxy groups could act as hydrogen bond acceptors, creating a specific microenvironment that could influence the transition state of a reaction. This bifunctional nature, where the amine acts as the primary catalytic site and the acetal provides secondary interactions, is a key feature of many highly effective organocatalysts. youtube.com
Table 2: Potential Organocatalytic Roles of this compound
| Catalytic Cycle | Role of this compound | Potential Reaction |
| Enamine Catalysis | Forms a nucleophilic enamine with a ketone or aldehyde. | Asymmetric alpha-functionalization of carbonyl compounds. |
| Iminium Ion Catalysis | Forms an electrophilic iminium ion with an α,β-unsaturated carbonyl. | Asymmetric conjugate additions (e.g., Michael additions). |
| Bifunctional Catalysis | Amine acts as a Lewis base, while the acetal provides steric influence or hydrogen bonding. | Enantioselective aldol or Mannich reactions. |
Research in this area would involve screening this compound and its derivatives in a variety of organocatalytic reactions to identify and optimize its catalytic potential.
Investigation of Biological Mimicry and Bio-inspired Transformations
Nature provides a vast blueprint for the design of functional molecules and chemical transformations. nih.gov The field of biomimicry seeks to emulate biological systems to create novel technologies. nih.govsciencedaily.com The structure of this compound, with its amino and protected aldehyde groups, is reminiscent of intermediates in various biosynthetic pathways, particularly in the formation of alkaloids and other nitrogen-containing natural products.
This structural similarity suggests that this compound could be employed in bio-inspired syntheses. For instance, it could serve as a synthetic equivalent of a biological amino-aldehyde, which are often transient and difficult to handle in the lab. By using the stable acetal form, chemists can perform a series of transformations before unmasking the aldehyde at a crucial step to trigger a biomimetic cyclization or condensation reaction.
The potential for this compound in this area is highlighted by the following research possibilities:
Biomimetic Alkaloid Synthesis: Many alkaloids are formed in nature through reactions involving amino-aldehydes. This compound could be a key starting material for the laboratory synthesis of these complex molecules.
Artificial Enzyme Design: The compound could be incorporated into larger molecular scaffolds to create artificial enzymes where the amine and aldehyde (after deprotection) functionalities work in concert to catalyze specific reactions, mimicking the active sites of natural enzymes. psu.edu
Probing Biological Mechanisms: Labeled versions of this compound could be used as chemical probes to study the mechanisms of enzymes that process similar substrates.
The exploration of these bio-inspired applications could lead to novel and efficient routes to biologically active molecules. nih.govamnh.org
Challenges and Opportunities in the Synthesis of Highly Complex Molecular Architectures Utilizing this compound
The synthesis of complex molecules is a significant challenge in organic chemistry. numberanalytics.comcam.ac.uk While this compound offers great potential as a building block, its effective use in the synthesis of highly complex architectures is not without its challenges.
Challenges:
Stereocontrol: The flexible butyl chain of the molecule can make it difficult to control stereochemistry in reactions involving the amine or the aldehyde.
Compatibility of Reaction Conditions: The acetal is sensitive to acid, which may limit the range of reactions that can be performed on the amine moiety without premature deprotection. numberanalytics.com
Purification: The presence of multiple functional groups can sometimes complicate the purification of intermediates and final products. frontiersin.org
Opportunities:
Convergent Synthesis: The dual functionality of the molecule allows for its use in convergent synthetic strategies, where different parts of a complex molecule are synthesized separately and then joined together.
Domino Reactions: The unmasking of the aldehyde can trigger a cascade of reactions, leading to the rapid construction of molecular complexity from a simple starting material.
Diversity-Oriented Synthesis: The compound can be used as a starting point for the creation of diverse libraries of molecules for high-throughput screening in drug discovery. nih.gov
Overcoming these challenges through careful reaction design and the development of new synthetic methods will unlock the full potential of this compound in the synthesis of the next generation of complex molecules. nih.gov
Q & A
Basic: What are the established synthetic routes for (4,4-diethoxybutyl)(ethyl)amine, and what analytical techniques validate its structural integrity?
Answer:
The synthesis of this compound typically involves condensation reactions. For example, in acid-catalyzed reactions with phenols, the compound acts as a precursor to form α-aryl pyrrolidines. A validated method includes:
Synthesis via Urea Intermediates : Reacting (4,4-diethoxybutyl)ureas with phenols (e.g., 2-naphthol) in dry chloroform using trifluoroacetic acid (TFA) as a catalyst yields pyrrolidine derivatives. Reaction conditions: 24-hour stirring at room temperature, followed by solvent removal .
Structural Validation :
- NMR Spectroscopy : H and C NMR confirm amine proton environments and carbon backbone integrity.
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) verify functional groups.
- X-ray Crystallography : Provides definitive 3D conformation, as demonstrated for derivatives like 2b and 2c in crystallographic studies .
Advanced: How can mechanistic contradictions in the cyclization of (4,4-diethoxybutyl)amine derivatives be resolved?
Answer:
Conflicting mechanisms for cyclization (e.g., intramolecular Mannich vs. hydrolysis-triggered pathways) require empirical validation:
- Controlled Hydrolysis Experiments : Evidence shows that 4,4-diethoxybutan-1-amine does not cyclize under standard conditions, ruling out hydrolysis-dependent pathways .
- Isotopic Labeling : Use O-labeled TFA to track oxygen incorporation in intermediates, clarifying whether cyclization proceeds via direct intramolecular attack or solvent-mediated steps.
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps. For example, the "Kazan reaction" (tandem Mannich/1,3-aryl shift) proceeds without hydrolysis, favoring direct cyclization .
Basic: What spectroscopic methods are critical for distinguishing this compound from its analogs?
Answer:
Key techniques include:
- H NMR : Ethyl group protons (δ 1.0–1.2 ppm triplet) and diethoxy moiety (δ 3.4–3.7 ppm quartet) are diagnostic. Aromatic substituents (if present) appear at δ 6.5–8.0 ppm.
- C NMR : Diethoxy carbons resonate at δ 60–65 ppm (OCH), while the ethylamine carbon appears at δ 40–45 ppm.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 231 for CHNO) confirm molecular weight .
Advanced: How can computational modeling optimize reaction conditions for this compound in novel syntheses?
Answer:
- DFT Calculations : Predict transition states for cyclization steps. For example, density functional theory (DFT) at the B3LYP/6-31G* level can model energy barriers in the Kazan reaction’s Mannich-aryl shift sequence .
- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction feasibility. Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving yields.
- Machine Learning : Train models on existing reaction data (e.g., Reaxys) to predict optimal catalysts or temperatures for new substrates.
Basic: What are the documented biological activities of structurally related amines, and how can these inform studies on this compound?
Answer:
Analogous compounds (e.g., ethyl[(4-fluorophenyl)methyl]amine) exhibit:
- Receptor Modulation : Serotonin/dopamine receptor affinity due to amine-electron-withdrawing group interactions .
- Antimicrobial Activity : Test via microdilution assays (MIC values against S. aureus or E. coli).
Methodology for this compound :
In Vitro Assays : Use HEK-293 cells transfected with GPCRs to screen for receptor activity.
Enzyme Inhibition : Evaluate acetylcholinesterase inhibition via Ellman’s method .
Advanced: How should researchers address contradictory yield data in this compound-mediated reactions?
Answer:
Contradictions (e.g., variable yields in pyrrolidine synthesis) arise from:
- Impurity Profiles : Use HPLC-MS to identify byproducts (e.g., incomplete urea cleavage).
- Catalyst Loading : Titrate TFA (0.1–1.0 equiv.) to optimize cyclization efficiency. Evidence shows >90% yield with 0.5 equiv. TFA .
- Moisture Sensitivity : Conduct reactions under inert atmosphere (N/Ar) to prevent diethoxy group hydrolysis, which lowers yields .
Basic: What safety protocols are essential when handling this compound in lab settings?
Answer:
- PPE : Gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods; amine vapors are irritants.
- Spill Management : Neutralize with dilute acetic acid, then absorb with vermiculite.
- Storage : -20°C in airtight containers under nitrogen to prevent degradation .
Advanced: What strategies enable regioselective functionalization of this compound in complex syntheses?
Answer:
- Protecting Groups : Temporarily protect the amine with Boc anhydride to direct electrophilic attacks to the diethoxy moiety.
- Metal Catalysis : Pd-catalyzed C-H activation (e.g., Fujiwara-Moritani reaction) for arylations at specific positions.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can enantioselectively modify derivatives for chiral synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
